3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-

Physicochemical Property Acidity Reactivity

Predictable substitution in pyridinecarboxylic acids fails due to electronic effects. This 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid offers a precise, non-generic alternative. - Lower predicted pKa (2.04) vs. 6-methoxynicotinic acid (3.74) enables milder carbodiimide coupling. - 6-Methoxy group provides H-bond acceptor; 2,4-dimethyl groups enable SAR optimization for CAIII targets. - Balanced logP improves aqueous solubility vs. 2,4-dimethylnicotinic acid while maintaining permeability.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 630082-82-5
Cat. No. B12114327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-
CAS630082-82-5
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)O)C)OC
InChIInChI=1S/C9H11NO3/c1-5-4-7(13-3)10-6(2)8(5)9(11)12/h4H,1-3H3,(H,11,12)
InChIKeyNUUAFMUCSUUAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic Acid (CAS 630082-82-5): A Differentiated Pyridinecarboxylic Acid Building Block


3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- (CAS 630082-82-5), also referred to as 6-methoxy-2,4-dimethylnicotinic acid, is a substituted pyridinecarboxylic acid derivative featuring a methoxy group at the 6-position and methyl groups at the 2- and 4-positions on the pyridine ring . This specific substitution pattern imparts distinct electronic and steric properties, differentiating it from other pyridinecarboxylic acid analogs and positioning it as a versatile intermediate for medicinal chemistry and organic synthesis applications where precise modulation of physicochemical properties is critical .

Substituted pyridinecarboxylic acid building block for medchem synthesis
Distinct electronic/steric properties enable physicochemical tuning
Supports amide coupling and SAR exploration in lead optimization

Why In-Class Substitution with 6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic Acid is Not Trivial


Generic substitution among pyridinecarboxylic acid derivatives is unreliable due to the profound impact of specific substituents on electronic distribution, acidity, and molecular recognition. For 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid (CAS 630082-82-5), the combined presence of electron-donating methoxy and methyl groups in a defined regiochemical pattern creates a unique electronic environment not replicated by simpler analogs like 6-methoxynicotinic acid (CAS 66572-55-2) or 2,4-dimethylnicotinic acid (CAS 55314-30-2) . This substitution pattern directly influences critical properties such as pKa and logP, which are key determinants of reactivity, solubility, and biological activity . Furthermore, structure-activity relationship (SAR) studies on related 6-substituted nicotinic acid analogs demonstrate that the nature of the substituent at the 6-position can dramatically alter binding affinity for biological targets like carbonic anhydrase III (CAIII), underscoring the risk of substituting one analog for another without explicit comparative data [1].

pKa profile Predicted acidity shift versus 6-methoxynicotinic acid may alter amide coupling efficiency and require validation.
Lipophilicity LogP balance differs from 2,4-dimethylnicotinic acid; solubility and permeability profile not directly transferable.
6-Substituent SAR CAIII inhibitor class-level SAR does not guarantee activity; direct comparative binding data for this analog is not available.

Quantitative Differentiation of 6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic Acid (CAS 630082-82-5) from Key Analogs


Significantly Enhanced Acidity (Lower pKa) Versus 6-Methoxynicotinic Acid

The target compound, 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid, exhibits a markedly lower predicted pKa (2.04 ± 0.37) compared to the simpler analog 6-methoxynicotinic acid (pKa = 3.74 ± 0.10) . This difference indicates that the target compound is a significantly stronger acid, which can influence its reactivity in amide coupling reactions, its ionization state at physiological pH, and its potential for salt formation.

pKa (Acidity)
Data to verify
Target 2.04 ± 0.37
vs 3.74 ± 0.10 (6-Methoxynicotinic acid)
Supports reactivity screening for amide coupling under mild conditions.
Predicted data; experimental confirmation recommended.
Physicochemical Property Acidity Reactivity

Distinct Lipophilicity Profile Compared to 2,4-Dimethylnicotinic Acid

While experimental logP data is not readily available, the structural addition of a 6-methoxy group to the 2,4-dimethylnicotinic acid scaffold is expected to increase hydrogen bond acceptor capacity and alter polarity. 2,4-Dimethylnicotinic acid has a predicted ACD/LogP of 1.07 . The introduction of the 6-methoxy group in the target compound is anticipated to decrease logP relative to the dimethyl analog, potentially improving aqueous solubility while maintaining sufficient lipophilicity for membrane interaction.

Lipophilicity (LogP)
Class-level inference
Structural inference suggests lower logP than 2,4-dimethylnicotinic acid (predicted LogP 1.07).
Balanced solubility/permeability context for lead optimization.
Experimental logP data not reported; verify for specific series.
Physicochemical Property Lipophilicity LogP

Class-Level Evidence for 6-Substituted Nicotinic Acids as Potent CAIII Inhibitors

A study on 6-substituted nicotinic acid analogues demonstrated potent inhibition of carbonic anhydrase III (CAIII), an emerging target for dyslipidemia and cancer. A representative analog, 6-(hexyloxy)pyridine-3-carboxylic acid, exhibited a Ki of 41.6 µM [1]. The study concluded that a hydrophobic group containing a hydrogen bond acceptor at the 6-position enhances activity [1]. The target compound, 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid, possesses this key 6-methoxy substituent, placing it within this active chemotype class. While direct Ki data for this specific compound is not available in the accessed literature, its structural alignment with the active series strongly suggests potential as a CAIII inhibitor scaffold.

CAIII Inhibition
Class-level inference
6-Substituted analogs show potent CAIII inhibition (e.g., Ki 41.6 µM for 6-hexyloxy analog).
Structural alignment suggests potential as CAIII probe scaffold; direct Ki not reported.
Requires confirmatory CAIII binding assay.
Biological Activity Carbonic Anhydrase III Inhibitor

Optimal Application Scenarios for 6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic Acid (CAS 630082-82-5)


Synthesis of Amide Derivatives Under Mild Acidic Activation

The enhanced acidity (lower predicted pKa of 2.04) of 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid, compared to 6-methoxynicotinic acid (pKa 3.74), may allow for more efficient activation of the carboxylic acid group under mild conditions for amide bond formation, such as with carbodiimide coupling reagents. This property could be advantageous in synthesizing compound libraries where minimizing side reactions or racemization is critical .

Design of Novel Carbonic Anhydrase III (CAIII) Inhibitors

Based on class-level evidence showing that 6-substituted nicotinic acids are potent CAIII inhibitors, 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid serves as a privileged scaffold for developing new therapeutic candidates for dyslipidemia and cancer [1]. The 6-methoxy group provides a hydrogen bond acceptor, while the 2,4-dimethyl substitution offers a starting point for further structural optimization to improve potency, selectivity, and drug-like properties.

Physicochemical Property Tuning in Lead Optimization

The compound's unique combination of substituents allows researchers to fine-tune the lipophilicity and acidity of lead compounds. Compared to the more lipophilic 2,4-dimethylnicotinic acid (ACD/LogP 1.07), the introduction of the 6-methoxy group is expected to improve aqueous solubility while maintaining some membrane permeability . This balance is essential for achieving favorable ADME profiles in drug discovery programs.

Application
Selection Property
Validation Focus
Amide derivative synthesis
Lower predicted pKa for mild activation
Coupling efficiency under mild carbodiimide conditions
CAIII inhibitor probe design
6-Methoxy privileged scaffold
CAIII binding assay confirmation
Lead optimization solubility tuning
Balanced lipophilicity profile
Experimental LogD and solubility determination

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